molecular formula C22H20N4O2 B2841148 3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898431-85-1

3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2841148
CAS No.: 898431-85-1
M. Wt: 372.428
InChI Key: SGXRNAJMBGECAG-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of a suitable pyrazole derivative, followed by its reaction with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups, potentially altering the compound’s biological activity.

Scientific Research Applications

3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for research in enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or anti-microbial agent, depending on its interaction with biological targets.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
  • 3-methyl-4-oxo-1-(m-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
  • 4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Uniqueness

The uniqueness of 3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide lies in its specific substitution pattern and the resulting chemical properties The presence of both m-tolyl and p-tolyl groups, along with the methyl and oxo substituents, contributes to its distinct reactivity and potential biological activity

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-13-7-9-17(10-8-13)26-21-19(15(3)25-26)20(27)18(12-23-21)22(28)24-16-6-4-5-14(2)11-16/h4-12H,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRNAJMBGECAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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